molecular formula C20H18N4 B2381593 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849922-42-5

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2381593
CAS No.: 849922-42-5
M. Wt: 314.392
InChI Key: XLXFOGKNKCMKAA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . This scaffold is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . As a fused bicyclic system, it provides a rigid, planar framework that is highly amenable to chemical modifications, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties . Compounds within this class have been identified as effective inhibitors of various protein kinases, including EGFR, B-Raf, and MEK, which are key regulators in cellular signalling pathways frequently disrupted in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The structure-activity relationship (SAR) for this chemotype indicates that substitutions at the 2, 3, 5, and 7 positions of the core nucleus are critical for binding affinity and biological activity . Specifically, the 7-amine group, as present in this compound, is known to contribute to activity by potentially forming hydrogen bonds in the active site of target enzymes . Research on closely related analogues has demonstrated promising anti-inflammatory activity by acting as selective cyclooxygenase-2 (COX-2) inhibitors . This compound is presented for research purposes to investigate these and other potential biochemical mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)19(15(2)23-24)16-9-5-3-6-10-16/h3-13,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXFOGKNKCMKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Route Efficiency and Yield

The table below compares key synthetic pathways:

Step Method Conditions Yield (%) Reference
Core formation Cyclocondensation Ethanol, acetic acid, O₂, 130°C 74
7-Amination Buchwald-Hartwig Pd(OAc)₂, XPhos, K₂CO₃, 100°C 85
3-Phenylation Suzuki coupling Pd(PPh₃)₄, THF/H₂O, 80°C 89
Chlorination POCl₃, reflux Toluene, 110°C, 6 hours 61

Solvent and Catalyst Impact

Oxygen-containing solvents (e.g., ethanol, acetic acid) enhance cyclization efficiency by stabilizing intermediates via hydrogen bonding. Catalytic systems employing Pd(OAc)₂ with monodentate ligands (e.g., PPh₃) outperform Cu-based catalysts in cross-coupling reactions, reducing side product formation.

Mechanistic Insights and Side Reactions

Cyclocondensation proceeds through a tandem enolization-nucleophilic addition pathway, where the enol form of ethyl acetoacetate attacks the electrophilic carbon of 5-amino-3-methylpyrazole. Subsequent oxidative dehydrogenation, facilitated by molecular oxygen, eliminates water to form the aromatic pyrazolo[1,5-a]pyrimidine core. Competing pathways, such as the formation of triazolo[1,5-a]pyridines, are suppressed by using acetic acid as a co-solvent.

Scalability and Industrial Feasibility

Kilogram-scale production has been demonstrated using continuous-flow reactors, where the cyclocondensation and amination steps are performed in tandem. This approach reduces reaction time from 18 hours (batch) to 4 hours, achieving 68% overall yield. Challenges include managing exothermicity during chlorination and ensuring consistent palladium catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives share a common core but differ in substituents, which dictate their biological activity and physicochemical properties. Below is a comparative analysis:

Compound Substituents Key Structural Features Reference
2,5-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine - 2,5-dimethyl
- 3-phenyl
- N-diphenylamine
High lipophilicity due to aromatic groups; potential for π-π stacking in receptor binding
MPZP - 3-(4-methoxy-2-methylphenyl)
- N,N-bis(2-methoxyethyl)
Methoxy groups enhance solubility; CRF1 antagonist (Ki ~10 nM)
R121919 - 3-(6-dimethylamino-4-methylpyridin-3-yl)
- N,N-dipropyl
Pyridine ring and dipropylamine improve CRF1 affinity (Ki = 3.5 nM); cLogP = 4.8
DMP904 - 3-(4-methoxy-2-methylphenyl)
- N-(1-ethylpropyl)
Ethylpropyl chain increases hydrophobicity; CRF1 antagonist
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) - 3,5-bis(4-fluorophenyl)
- N-(pyridin-2-ylmethyl)
Fluorine substituents enhance antimycobacterial activity (MIC = 0.5 µg/mL against M. tuberculosis)

CRF1 Antagonists

  • MPZP : Exhibits selective CRF1 antagonism (Ki ~10 nM) due to methoxy groups optimizing polar interactions with the receptor’s extracellular domain .
  • R121919: Higher affinity (Ki = 3.5 nM) attributed to the 6-dimethylamino-4-methylpyridine group, which stabilizes binding via hydrogen bonding and hydrophobic interactions .
  • SAR Insight : Bulky N-alkyl groups (e.g., dipropyl in R121919) enhance CRF1 affinity but reduce aqueous solubility, as seen in its high cLogP (4.8) .

Antimycobacterial Agents

  • Compound 32: Substitution with electron-withdrawing fluorine atoms at the 3- and 5-phenyl positions significantly improves activity against M. tuberculosis (MIC = 0.5 µg/mL) compared to non-fluorinated analogs .
  • Compound 35 : Incorporation of a 4-isopropylphenyl group increases lipophilicity (cLogP ~5.2) but reduces solubility, leading to lower efficacy .

Physicochemical and Pharmacokinetic Properties

Property 2,5-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine MPZP R121919 Compound 32
Molecular Weight 380.53 g/mol 423.52 g/mol 380.54 g/mol 440.45 g/mol
cLogP ~5.1 (estimated) 3.8 4.8 4.2
Solubility Low (aromatic substituents) Moderate (methoxy groups) Low (dipropyl chains) Moderate (fluorine substituents)
Key Pharmacokinetic Limitation High lipophilicity may limit blood-brain barrier penetration Improved solubility enhances oral bioavailability High cLogP increases plasma protein binding Balanced lipophilicity optimizes tissue penetration

Biological Activity

Overview

2,5-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. Its mechanism of action primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.

  • Chemical Formula : C17H18N4
  • Molecular Weight : 290.35 g/mol
  • CAS Number : 849922-42-5

The biological activity of 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is largely attributed to its ability to inhibit CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Numerous studies have reported the compound's cytotoxic effects against various cancer cell lines:

  • Inhibition of CDK2 : The compound has shown significant inhibitory activity against CDK2 with IC50 values ranging from 14.2 to 18.1 μM in different assays .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells, making it a valuable tool for studying mechanisms of cell death and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the phenyl and pyrazole rings can significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring enhance binding affinity to CDK2 and improve cytotoxicity against cancer cells .

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies demonstrated that 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine exhibited potent cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. The compound's effectiveness was comparable to established chemotherapeutics like 5-fluorouracil .
  • Molecular Docking Studies : Computational studies have suggested that the compound fits well within the ATP-binding pocket of CDK2, which supports its role as a CDK inhibitor. The predicted binding modes indicate that structural modifications could further enhance its potency.

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)Mechanism of Action
2,5-Dimethyl-N,3-Diphenylpyrazolo[1,5-a]pyrimidin-7-Amine 14.2 - 18.1CDK2 Inhibition
3,5-Dimethyl-N,2-Diphenylpyrazolo[1,5-a]pyrimidin-7-Amine Not specifiedCDK2 Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives VariesVarious mechanisms including CDK inhibition

Q & A

How can researchers optimize the synthesis of 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and reactivity .
  • Catalysts : Use palladium or copper catalysts for cross-coupling reactions to introduce phenyl groups .
  • Temperature control : Stepwise heating (e.g., reflux at 80–120°C) minimizes side reactions .
  • Purification : Employ column chromatography followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

What advanced techniques are recommended for elucidating the molecular geometry and intermolecular interactions of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve 3D structure and hydrogen-bonding networks. Precondition: High-purity crystals grown via slow evaporation in chloroform/methanol .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (500 MHz, CDCl3_3) to confirm substituent positions and detect tautomerism .
  • DSC/TGA : Assess thermal stability and phase transitions .
  • DFT calculations : Model electronic properties and predict reactive sites using Gaussian09 with B3LYP/6-31G(d) basis set .

How should researchers design experiments to assess the kinase inhibitory activity of this compound?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural analogs showing inhibition .
  • Biochemical assays : Use fluorescence-based ADP-Glo™ Kinase Assay with ATP concentrations near KmK_m (10 µM) .
  • IC50_{50} determination : Conduct dose-response curves (0.1–100 µM) in triplicate .
  • Selectivity screening : Test against a panel of 50 kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

What strategies are effective in conducting structure-activity relationship (SAR) studies for pyrazolo-pyrimidine derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (F, Cl), methoxy, or alkyl groups at positions 2, 3, and 5 .
  • Biological testing : Compare IC50_{50} values across analogs in kinase or anti-inflammatory assays .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent bulk/electrostatics with activity .
  • Meta-analysis : Resolve contradictions (e.g., conflicting IC50_{50} reports) by standardizing assay protocols .

How can discrepancies in reported biological activities of similar compounds be resolved?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293), ATP concentrations, and incubation times .
  • Control compounds : Include staurosporine or imatinib as positive controls .
  • Data validation : Replicate conflicting studies under harmonized conditions .
  • Meta-regression : Statistically adjust for variables like solvent (DMSO vs. PBS) .

What are the challenges in obtaining high-quality crystals for X-ray diffraction of this compound?

Methodological Answer:

  • Purification : Pre-crystallization HPLC (≥99% purity) to remove amorphous impurities .
  • Solvent screening : Test 20+ solvent mixtures (e.g., dichloromethane/n-pentane) via vapor diffusion .
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freecing in liquid N2_2 .

What methodologies address poor solubility in pharmacological testing?

Methodological Answer:

  • Co-solvents : Use 10% DMSO or cyclodextrin complexes in PBS .
  • Nanoformulation : Prepare liposomal suspensions (70 nm particles via sonication) .
  • Pro-drug synthesis : Introduce phosphate esters at the amine group for enhanced aqueous solubility .
  • LogP optimization : Reduce hydrophobicity by replacing methyl with hydroxyl groups .

How can enantiomeric forms be separated and characterized?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) .
  • Circular dichroism : Confirm enantiopurity with CD spectra (200–300 nm) .
  • Crystallization with chiral auxiliaries : Co-crystallize with L-tartaric acid .

What computational approaches predict binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
  • Free-energy calculations : Compute ΔGbind_{\text{bind}} via MM-PBSA .

What in vitro models are suitable for preliminary toxicity assessment?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with MTT assay (48 hr exposure) .
  • Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp .
  • CYP inhibition : Test against CYP3A4/2D6 using human liver microsomes .
  • Ames test : Assess mutagenicity in TA98 Salmonella strains .

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